N-Cyclohexyl vs. N-Aryl Substituent: Lipophilicity-Driven Differentiation in Predicted ADME Profile
The N-cyclohexyl substituent in CAS 1008018-85-6 produces a predicted LogP of approximately 2.26, which is substantially higher than the N-ethyl analog (predicted LogP ~0.9–1.1) and comparable to or slightly lower than N-aryl derivatives such as N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 40375-94-8, predicted LogP ~2.8–3.2; MW 339.39) . The TPSA of 70.23 Ų and zero Rule-of-5 violations for CAS 1008018-85-6 place it within the favorable oral drug-likeness space, whereas the N-(4-ethoxyphenyl) analog has higher molecular weight and hydrophobicity that may push toward solubility-limited absorption .
| Evidence Dimension | Predicted lipophilicity (LogP) and drug-likeness parameters |
|---|---|
| Target Compound Data | LogP = 2.26 (HPLC method estimate); TPSA = 70.23 Ų; MW = 287.36; Rotatable bonds = 3; HBD = 3; HBA = 3; Rule-of-5 violations = 0 |
| Comparator Or Baseline | N-Ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: predicted LogP ~0.9–1.1; N-(4-ethoxyphenyl) analog (CAS 40375-94-8): predicted LogP ~2.8–3.2, MW = 339.39 |
| Quantified Difference | ΔLogP: +1.2 to +1.4 vs. N-ethyl analog; −0.5 to −0.9 vs. N-(4-ethoxyphenyl) analog; ΔMW: +96 vs. N-ethyl; −52 vs. N-(4-ethoxyphenyl) |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00 and ChemSpider-calculated properties |
Why This Matters
The intermediate lipophilicity of the N-cyclohexyl substituent balances membrane permeability against aqueous solubility, occupying a favorable ADME window that neither the overly hydrophilic N-ethyl nor the more hydrophobic N-aryl congeners achieve, directly impacting formulation feasibility in early discovery.
